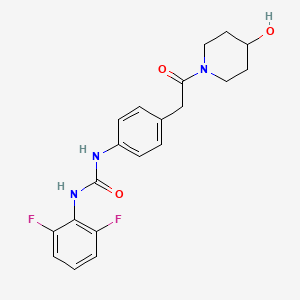

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Description

The compound 1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a urea-based derivative characterized by a 2,6-difluorophenyl group and a 4-hydroxypiperidin-1-yl moiety linked via a urea bridge. The 4-hydroxypiperidin-1-yl group contributes to solubility via hydrogen bonding and may influence pharmacokinetic properties, such as blood-brain barrier penetration or enzyme interactions . The central urea scaffold is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in enzyme inhibition .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-16-2-1-3-17(22)19(16)24-20(28)23-14-6-4-13(5-7-14)12-18(27)25-10-8-15(26)9-11-25/h1-7,15,26H,8-12H2,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGPJRNNYHSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme involved in tryptophan metabolism and is recognized as a significant target in cancer immunotherapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , and it features a urea linkage that is pivotal for its biological activity. The synthesis involves multiple steps, including the formation of the difluorophenyl and hydroxypiperidine moieties, which are essential for the compound's interaction with biological targets.

The primary mechanism of action for this compound is its inhibition of IDO1. By blocking this enzyme, the compound can potentially enhance T-cell responses against tumors by preventing the depletion of tryptophan, which is crucial for T-cell function.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against IDO1. A study reported that derivatives of phenyl urea were synthesized and tested for their IDO1 inhibitory activities, with some compounds showing potent effects comparable to established inhibitors like epacadostat .

Table 1: Inhibitory Activity of Phenyl Urea Derivatives

| Compound | IDO1 Inhibition (%) | TDO Inhibition (%) |

|---|---|---|

| i12 | 85 | 5 |

| i24 | 90 | 0 |

| i1 | 10 | 0 |

The results indicate that modifications to the urea structure can significantly impact inhibitory potency against IDO1 while maintaining selectivity over tryptophan 2,3-dioxygenase (TDO) .

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound can enhance anti-tumor immunity. For instance, compounds with similar structural characteristics were shown to improve survival rates in tumor-bearing mice models by promoting T-cell activation and reducing tumor growth .

Case Studies

Research has highlighted the potential clinical applications of IDO1 inhibitors in cancer therapy. One notable case involved a combination therapy where an IDO1 inhibitor was used alongside checkpoint inhibitors, resulting in synergistic effects that improved tumor regression in preclinical models . This suggests that this compound could play a role in future combination therapies.

Scientific Research Applications

Based on the search results, here is what is known about the applications of compounds similar to "1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea":

Scientific Research Applications

- Anticancer Research:

- Urea Derivatives: 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines . One compound, 7u , showed potent inhibitory activity comparable to sorafenib, suggesting potential as a BRAF inhibitor .

- Molecular Hybridization: Combining diaryl urea and pyridin-2-ylmethyl moieties can produce new structures with improved affinity and efficacy compared to parent drugs, potentially leading to more potent antiproliferative agents .

- Enzyme Inhibition:

- Muscarinic Receptor Antagonists:

- Antiproliferative Activity

Structural Similarity and Potential Applications

The compound "this compound" shares structural similarities with compounds that have demonstrated anticancer, enzyme inhibition, and neurological applications . Specifically, the presence of difluorophenyl, urea, and hydroxypiperidin groups suggests it could be explored for similar biological activities.

Examples of Similar Compounds

- 2-(2,6-difluorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidin-1-yl]ethan-1-one: This compound, available from ChemBridge Corp, contains both a difluorophenyl and a hydroxypiperidin group, similar to the target compound .

- N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide: This compound also features a difluorophenyl and hydroxypiperidin structure .

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Urea Derivatives

Urea Derivatives with Heterocyclic Modifications

Compounds with thiazole or imidazolidinone moieties exhibit varied physicochemical and biological properties:

- 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) : This derivative (MW: 709.9 g/mol) shows a melting point of 188–190°C, higher than the target compound’s predicted range (likely 180–190°C), due to increased rigidity from the thiazole and chlorophenyl groups .

- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((2,5-dioxoimidazolidin-4-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (4a): With a molecular weight of 822.0 g/mol, this compound’s trifluoromethyl and imidazolidinone groups enhance lipophilicity (logP: 4.1) but reduce aqueous solubility compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.